Ethynyl Estradiol Diacetate
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Overview
Description
Ethynyl Estradiol Diacetate is a synthetic estrogenic compound widely used in oral contraceptives. It is a derivative of estradiol, a natural estrogen, and is known for its high oral bioavailability and stability. This compound is often combined with progestins in contraceptive formulations to prevent ovulation and regulate menstrual cycles .
Mechanism of Action
Target of Action
Ethynyl Estradiol Diacetate primarily targets the progesterone and estrogen receptors . These receptors are found in various cells including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
This compound, a synthetic form of the naturally occurring female sex hormone, progesterone, tricks the body into thinking that ovulation has already occurred by maintaining high levels of synthetic progesterone . This prevents the release of eggs from the ovaries . Ethinylestradiol, a synthetic estrogen, decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), estradiol (E2), and progesterone (P), as well as the suppression of ovulation . These changes in hormone levels can prevent pregnancy by inhibiting the release of eggs from the ovaries .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Ethinylestradiol, for instance, has a bioavailability of 38–48% . It is primarily metabolized in the liver, primarily by CYP3A4 . The elimination half-life of Ethinylestradiol is between 7–36 hours , and it is excreted in feces (62%) and urine (38%) .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of ovulation and the alteration of the endometrial lining . This makes it harder for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of this compound in surface waters has been detected in many countries, both above and below the predicted no effect concentration (PNEC) of 0.035 ng L −1 . This suggests that environmental contamination can occur, potentially affecting aquatic life . Furthermore, the efficacy of this compound can be influenced by the individual’s health status, age, weight, and other factors.
Biochemical Analysis
Biochemical Properties
Ethynyl Estradiol Diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound primarily undergoes extensive metabolism, involving intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation . Cytochrome P450 (CYP)3A4-mediated this compound 2-hydroxylation is the major pathway of oxidative metabolism of the compound .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound tricks the body processes into thinking that ovulation has already occurred, by maintaining high levels of the synthetic progesterone, thus preventing the release of eggs from the ovaries .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is an agonist of the estrogen receptors, the biological target of estrogens like estradiol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . Stability tests have shown that polyvinylpyrrolidone combined with any solvents was able to consistently produce a stable solid dispersion with this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The compound is extensively metabolised, primarily via intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynyl Estradiol Diacetate is synthesized through a multi-step chemical process. The synthesis typically involves the acetylation of Ethynyl Estradiol, which is achieved by reacting Ethynyl Estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the final product through crystallization and filtration techniques. The compound is then formulated into oral tablets or other dosage forms for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Ethynyl Estradiol Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted esters. These products have varying degrees of biological activity and are studied for their potential therapeutic applications .
Scientific Research Applications
Ethynyl Estradiol Diacetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of estrogenic activity and hormone receptor interactions.
Biology: The compound is employed in research on endocrine disruption and hormone regulation.
Medicine: It is a key component in oral contraceptives and hormone replacement therapies.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Ethinyl Estradiol: A closely related compound with similar estrogenic activity.
Ethynodiol Diacetate: Another synthetic progestin used in combination with estrogens in contraceptives
Uniqueness
Ethynyl Estradiol Diacetate is unique due to its high oral bioavailability and stability, making it a preferred choice in oral contraceptive formulations. Its ability to effectively regulate hormone levels and prevent ovulation sets it apart from other similar compounds .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,7,9,14,20-22H,6,8,10-13H2,2-4H3/t20-,21-,22+,23+,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWZWQYTKPEDAK-DJCPXJLLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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